molecular formula C19H18FN3 B14169535 N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine CAS No. 799818-87-4

N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine

Cat. No.: B14169535
CAS No.: 799818-87-4
M. Wt: 307.4 g/mol
InChI Key: AFMHHHMLWNYSDD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with cyclopentanone followed by a series of reactions to introduce the fluorophenyl group. The reaction conditions often include the use of strong bases such as potassium hydroxide and organic solvents like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .

Properties

CAS No.

799818-87-4

Molecular Formula

C19H18FN3

Molecular Weight

307.4 g/mol

IUPAC Name

N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C19H18FN3/c20-16-11-5-3-9-14(16)18-22-17-12-6-4-10-15(17)19(23-18)21-13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,21,22,23)

InChI Key

AFMHHHMLWNYSDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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